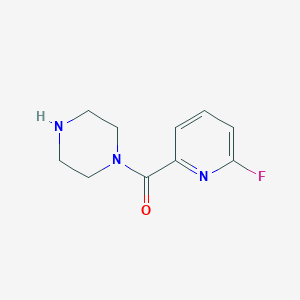![molecular formula C23H43NO B13939388 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine CAS No. 56630-59-2](/img/structure/B13939388.png)
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine is an organic compound with the molecular formula C23H43NO It is characterized by a pyrrolidine ring attached to an octanoyl group, which is further substituted with an octylcyclopropyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine typically involves the following steps:
Formation of the Octylcyclopropyl Intermediate: The initial step involves the synthesis of the octylcyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting an octyl halide with a suitable cyclopropanation reagent under controlled conditions.
Acylation Reaction: The octylcyclopropyl intermediate is then subjected to an acylation reaction with octanoyl chloride in the presence of a base such as pyridine or triethylamine to form the octanoyl derivative.
Pyrrolidine Ring Formation: Finally, the octanoyl derivative is reacted with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions: 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the octanoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine or octanoyl derivatives.
科学的研究の応用
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine can be compared with other similar compounds, such as:
1-[8-(2-Octylcyclopropyl)octanoyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-[8-(2-Octylcyclopropyl)octanoyl]morpholine: Contains a morpholine ring, offering different chemical and biological properties.
1-[8-(2-Octylcyclopropyl)octanoyl]azepane: Features an azepane ring, which may result in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
56630-59-2 |
|---|---|
分子式 |
C23H43NO |
分子量 |
349.6 g/mol |
IUPAC名 |
8-(2-octylcyclopropyl)-1-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C23H43NO/c1-2-3-4-5-7-10-15-21-20-22(21)16-11-8-6-9-12-17-23(25)24-18-13-14-19-24/h21-22H,2-20H2,1H3 |
InChIキー |
IMLXQHQGJNDXGS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
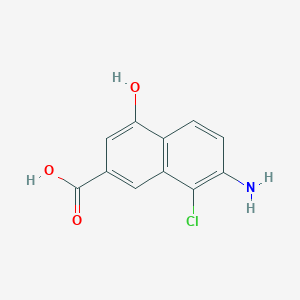
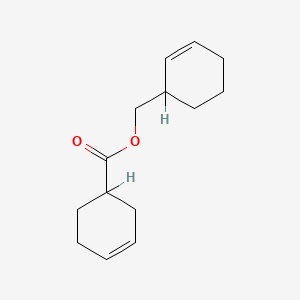
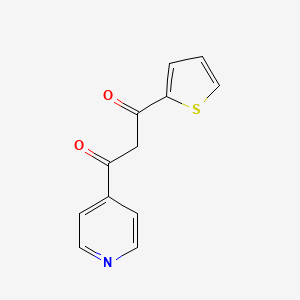
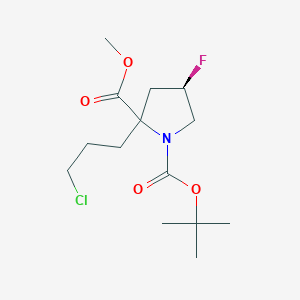
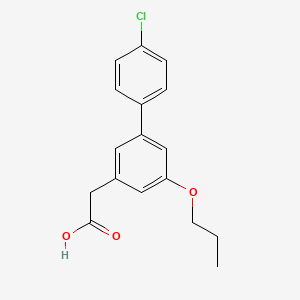
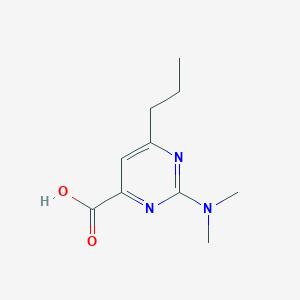
![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)

![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
